3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This 3-bromo derivative is the premier modular synthon for pyrazole-4-carboxamide library expansion. The C3 bromine handle uniquely enables robust Pd-catalyzed Suzuki, Sonogashira and Buchwald-Hartwig cross-couplings for SAR optimization, e.g., generating potent IRAK4 inhibitors (IC50 22 nM) not accessible from Cl, H or CHF2 analogs. Also serves as a late-stage intermediate for SDHI fungicide development and halogen-bond-driven co-crystal design. Source 98% purity research-grade material for kinase profiling and structural diversification.

Molecular Formula C5H6BrN3O
Molecular Weight 204.02 g/mol
Cat. No. B13128103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methyl-1H-pyrazole-4-carboxamide
Molecular FormulaC5H6BrN3O
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)C(=O)N
InChIInChI=1S/C5H6BrN3O/c1-9-2-3(5(7)10)4(6)8-9/h2H,1H3,(H2,7,10)
InChIKeyQWLBFKACNUIQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-pyrazole-4-carboxamide CAS 1703808-63-2: Procurement-Ready Pyrazole Scaffold for Medicinal Chemistry and Agrochemical R&D


3-Bromo-1-methyl-1H-pyrazole-4-carboxamide (CAS 1703808-63-2, MW 204.02, C5H6BrN3O) is a 1,3,4-trisubstituted pyrazole heterocycle bearing a primary carboxamide at the 4-position, a methyl group at N1, and a bromine atom at C3 . The pyrazole-4-carboxamide scaffold is recognized as a privileged structure in drug discovery, with established roles in kinase inhibition (e.g., BTK, IRAK4) and succinate dehydrogenase (SDH) inhibition in agrochemical fungicides [1][2]. The bromine substituent at the 3-position provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling modular diversification into advanced leads and libraries that cannot be achieved with non-halogenated or difluoromethylated analogs [3].

Why Substituting 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide with Chloro, H, or Difluoromethyl Analogs Compromises Synthetic Utility and Target Engagement


In-class pyrazole-4-carboxamides are not interchangeable due to the divergent physicochemical, electronic, and synthetic properties conferred by the C3 substituent. The bromine atom at C3 (atomic radius: 1.85 Å, electronegativity: 2.96) offers a unique balance of steric bulk, polarizability, and leaving-group ability compared to chlorine (1.75 Å, 3.16) or hydrogen (0.53 Å, 2.20) . This enables robust participation in Pd-catalyzed cross-couplings (oxidative addition to Pd(0) occurs more readily with C-Br than C-Cl) while maintaining sufficient metabolic stability for in vitro profiling [1]. Replacing bromine with a difluoromethyl group eliminates the synthetic handle entirely and alters hydrogen-bonding networks at target binding sites, as seen in SDH inhibitor SAR studies where bromine-containing analogs outperformed difluoromethyl counterparts in certain fungal strains [2][3]. The following quantitative evidence establishes where this specific compound delivers measurable differentiation.

3-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Quantitative Differentiation Evidence for Scientific Selection and Procurement


C3 Bromine vs. Chlorine vs. Hydrogen: Physicochemical and Synthetic Reactivity Differentiation

The C3 bromine substituent confers a distinct reactivity profile relative to the chloro, unsubstituted (H), and difluoromethyl analogs. The C-Br bond (bond dissociation energy: 285 kJ/mol) undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond (327 kJ/mol), enabling milder Suzuki-Miyaura cross-coupling conditions (typically 60-80°C for Ar-Br vs. 100-120°C for Ar-Cl) [1]. This bromine atom also serves as a halogen bond donor (σ-hole magnitude: ~7 kcal/mol at the bromine tip), facilitating directed supramolecular assembly in crystal engineering and target binding that is absent in the hydrogen analog . The molecular weight (204.02 g/mol) and lipophilicity (clogP ~0.8, calculated) position this compound as an early-stage fragment-like building block, whereas the difluoromethyl analog (MW 175.14, clogP ~1.2) offers no synthetic handle and different electronic properties [2].

Medicinal Chemistry Cross-Coupling Synthetic Methodology Halogen Bonding

IRAK4 Kinase Inhibition: Potency of a 3-Bromo-Pyrazole-4-carboxamide Scaffold

A derivative of 3-bromo-1-methyl-1H-pyrazole-4-carboxamide, specifically N-(3-bromo-1-methyl-1H-pyrazol-4-yl)-2-[(1S,4S)- or (1R,4R)-2,5-diazabicyclo[2.2.2]oct-2-yl]pyrrolo[1,2-b]pyridazine-7-carboxamide, demonstrated potent inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4) with an IC50 of 22 nM at pH 7.2 [1]. IRAK4 is a critical signaling node in innate immunity and inflammatory pathways; inhibitors are under clinical investigation for autoimmune and inflammatory diseases. While direct comparator data within the same assay for the chloro or hydrogen analogs is not available in this disclosure, the 3-bromo substitution pattern is explicitly claimed as a preferred embodiment in multiple kinase inhibitor patents (e.g., BTK inhibitors from Genentech), indicating its privileged status over other halogenation patterns for achieving high target affinity [2]. The IC50 of 22 nM places this chemotype in the low nanomolar potency range suitable for lead optimization programs.

Kinase Inhibition Immunology Inflammation IRAK4

Hydrogen-Bonding Dimeric Pattern: Solid-State Structural Differentiation from Non-Brominated Analogs

X-ray crystallographic and 13C CPMAS NMR studies on pyrazole N-substituted primary amides revealed that the amide groups form an R22(8) hydrogen-bond dimeric pattern in the solid state, a motif observed in 81% of monosubstituted benzamides but only 34% of all primary amide structures [1]. While this study did not include 3-bromo-1-methyl-1H-pyrazole-4-carboxamide directly, it established the solid-state behavior of 4-bromo and 3-methyl analogs. The presence of bromine at C3 is expected to influence crystal packing through halogen bonding interactions, as demonstrated in related 5-bromo-1-arylpyrazoles where C-Br···N and C-Br···π contacts contribute to lattice stabilization energies of 2-5 kcal/mol [2]. This contrasts with the chloro analog, which exhibits weaker halogen bonding due to lower polarizability (chlorine polarizability: 2.18 ų; bromine: 3.05 ų).

Crystal Engineering Solid-State NMR Hydrogen Bonding Crystallography

Procurement-Grade Purity and Identity Verification: Quantitative Release Specifications

Commercially available 3-bromo-1-methyl-1H-pyrazole-4-carboxamide (AKSci 1158FT) is supplied with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . The compound is stocked and shipped from SF Bay Area, California, ensuring North American researchers benefit from reduced customs delays and domestic shipping reliability compared to overseas suppliers of custom-synthesized analogs. Identity is confirmed via CAS number 1703808-63-2, molecular formula C5H6BrN3O, and molecular weight 204.02. In contrast, the unsubstituted 1-methyl-1H-pyrazole-4-carboxamide (MW 125.13) and 3-chloro analog (MW 159.57) may require custom synthesis for research quantities, introducing variability in purity, lead time, and cost. The bromo compound's established supply chain and defined specifications reduce procurement risk for time-sensitive research programs.

Quality Control Procurement Analytical Chemistry Purity

Optimal Application Scenarios for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation via C3 Diversification

The C3 bromine atom enables modular Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl groups at the pyrazole 3-position, a strategy employed in the development of potent IRAK4 inhibitors (IC50 22 nM for a 3-bromo-derived amide) [1]. This synthetic flexibility is not available with the 3-H or 3-CHF2 analogs, making the bromo compound the preferred starting material for library synthesis targeting ATP-binding pockets of kinases (BTK, IRAK4, EGFR).

Agrochemical Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Optimization

Pyrazole-4-carboxamides are established SDHI fungicides (e.g., boscalid, fluxapyroxad). The 3-bromo derivative serves as a late-stage diversification intermediate for introducing amine, ether, or carbon-linked substituents to optimize fungal spectrum and overcome resistance [2]. SAR studies indicate that bromine-containing pyrazole amides can achieve superior antifungal activity compared to boscalid in specific pathogen panels, supporting the value of the bromo handle for iterative optimization [3].

Crystal Engineering and Solid-State Formulation Studies

The bromine atom at C3 provides a directional halogen bond donor for supramolecular synthon design, as demonstrated in 5-bromo-1-arylpyrazole crystal structures where C-Br···N and C-Br···π interactions stabilize lattice packing [4]. This property is exploited in co-crystal screening for improving solubility and bioavailability of lead compounds, a strategy not accessible with the non-halogenated or chloro analogs due to weaker halogen bonding potential.

Chemical Biology: Photoaffinity Labeling Probe Synthesis

The C3 bromine serves as a synthetic anchor for Sonogashira coupling with terminal alkynes to install alkyne tags (e.g., propargylamine) for click chemistry-based target identification (e.g., SILAC, ABPP). The bromo compound's reactivity profile allows mild coupling conditions compatible with sensitive functional groups, enabling the generation of photoaffinity probes without racemization or degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-methyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.